4'-Chloro-2'-(2,5-dimethoxy-4-pyridinyl)acetophenone
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Overview
Description
4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and a pyridinyl group attached to an acetophenone core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone typically involves the reaction of 4-chloroacetophenone with 2,5-dimethoxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-2’-(2,5-dimethoxyphenyl)acetophenone
- 2,5-Dimethoxy-4-pyridinylacetophenone
- 4-Chloro-2-(2,5-dimethoxyphenyl)pyridine
Uniqueness
4’-Chloro-2’-(2,5-dimethoxy-4-pyridinyl)acetophenone is unique due to the presence of both chloro and pyridinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H14ClNO3 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[4-chloro-2-(2,5-dimethoxypyridin-4-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H14ClNO3/c1-9(18)11-5-4-10(16)6-12(11)13-7-15(20-3)17-8-14(13)19-2/h4-8H,1-3H3 |
InChI Key |
VOKAEJLSRIKUBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=NC=C2OC)OC |
Origin of Product |
United States |
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